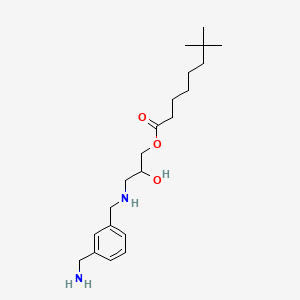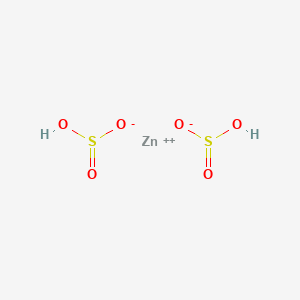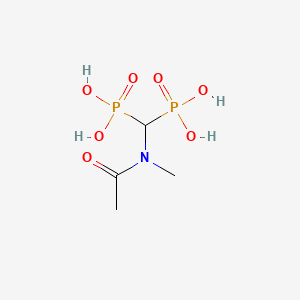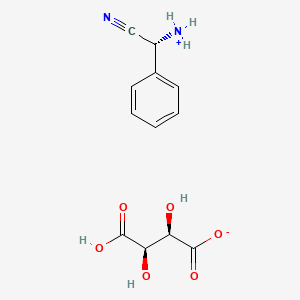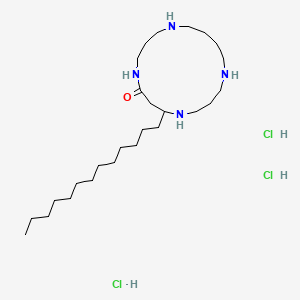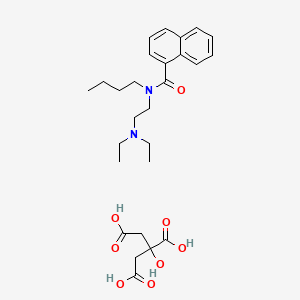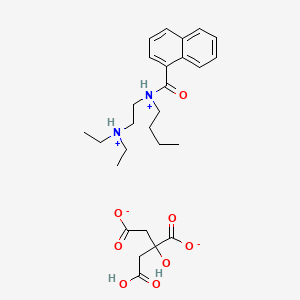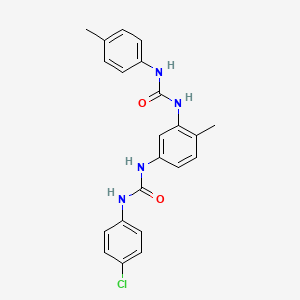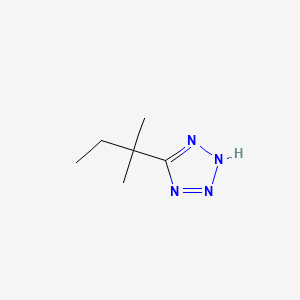
5-(1,1-Dimethylpropyl)-5H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-Dimethylpropyl)-5H-tetrazole is an organic compound belonging to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylpropyl)-5H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 1,1-dimethylpropyl azide with cyanogen chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride, and requires careful temperature control to ensure the formation of the desired tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1-Dimethylpropyl)-5H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Tetrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Aplicaciones Científicas De Investigación
5-(1,1-Dimethylpropyl)-5H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1,1-Dimethylpropyl)-5H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain natural compounds. This property makes it a valuable tool in drug design, where it can interact with enzymes, receptors, and other biomolecules to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-5H-tetrazole: Similar structure but with a phenyl group instead of a 1,1-dimethylpropyl group.
5-Methyl-5H-tetrazole: Contains a methyl group attached to the tetrazole ring.
5-Ethyl-5H-tetrazole: Features an ethyl group on the tetrazole ring.
Uniqueness
5-(1,1-Dimethylpropyl)-5H-tetrazole is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
86842-35-5 |
|---|---|
Fórmula molecular |
C6H12N4 |
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
5-(2-methylbutan-2-yl)-2H-tetrazole |
InChI |
InChI=1S/C6H12N4/c1-4-6(2,3)5-7-9-10-8-5/h4H2,1-3H3,(H,7,8,9,10) |
Clave InChI |
FGCGZUFQSOYAJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=NNN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


